3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl-
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Overview
Description
1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is known for its potential therapeutic properties and is often studied for its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with various reagents. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of similar quinoline derivatives, which can be adapted for large-scale production . This method involves the use of environmentally friendly solvents and reagents, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
- 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
- N,5-Diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
Uniqueness
1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug development .
Properties
CAS No. |
667897-40-7 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-19-15-10-6-5-7-12(15)11-14(17(19)21)16(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20) |
InChI Key |
RLXFIELEHHVOJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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